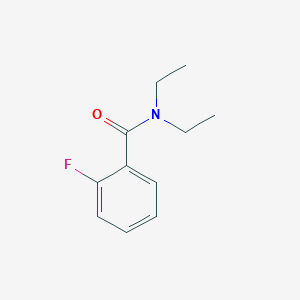

N,N-Diethyl 2-fluorobenzamide

Description

Contextualization within Fluorinated Benzamide (B126) Derivatives Research

Fluorinated benzamide derivatives are a significant class of compounds in medicinal chemistry and materials science. mdpi.com The introduction of fluorine into a molecule can dramatically alter its physical, chemical, and biological properties. ontosight.ai This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. These alterations can lead to enhanced metabolic stability, increased lipophilicity (which can improve a compound's ability to cross cell membranes), and modified binding affinities for biological targets. ontosight.ai

Research on fluorinated benzamides has a history rooted in the development of dopamine (B1211576) receptor ligands and has expanded to include imaging agents for positron emission tomography (PET), anticancer agents, and more. The strategic placement of fluorine on the benzamide scaffold is a key aspect of modern drug design and development. ontosight.ai

Significance of N,N-Diethyl Moiety in Amide Chemistry

The N,N-diethyl group is a common substituent in amide chemistry and is known to influence a compound's properties. The two ethyl groups are relatively small and provide a degree of steric hindrance around the amide bond. This can affect the compound's reactivity and its ability to interact with biological molecules.

In the context of bioactive compounds, the N,N-diethyl moiety can impact a molecule's solubility, lipophilicity, and metabolic stability. For instance, in the development of PET imaging agents for melanoma, N,N-diethylaminoethyl-functionalized benzamides have been investigated. nih.govsnmjournals.org The nature of the N-alkyl substituents can influence tumor uptake and biodistribution. snmjournals.org The presence of N,N-diethyl groups can also be found in a variety of other biologically active compounds, highlighting their importance in modulating pharmacological properties. ontosight.airesearchgate.net

Overview of Academic Research Trajectories for N,N-Diethyl 2-fluorobenzamide (B1203369)

Academic research on N,N-Diethyl-2-fluorobenzamide has primarily focused on its synthesis and its use as a chemical intermediate. Several synthetic methods have been reported for its preparation. One common approach involves the reaction of 2-fluorobenzoyl chloride with diethylamine (B46881). Another method describes the synthesis from 1-(2-fluorobenzoyl)piperidine-2,6-dione and triethylamine (B128534), resulting in a 58% yield. rsc.org

The compound is also used as a starting material in further chemical transformations. For example, it has been used in palladium-catalyzed ortho-acylation reactions to create more complex molecular architectures. nih.gov Its chemical properties, such as its reactivity in hydrolysis and nucleophilic substitution reactions, make it a versatile building block in organic synthesis. evitachem.com

Below is a table summarizing some of the reported research findings for N,N-Diethyl-2-fluorobenzamide and related compounds.

| Research Area | Key Findings | References |

| Synthesis | Synthesized from 1-(2-fluorobenzoyl)piperidine-2,6-dione and triethylamine with a 58% yield. | rsc.org |

| Chemical Reactions | Undergoes palladium-catalyzed ortho-acylation with arylglyoxylic acids. | nih.gov |

| Chemical Properties | Characterized by a molecular weight of approximately 195.24 g/mol . | cymitquimica.com |

| Applications | Utilized as a pharmaceutical intermediate and a building block in organic synthesis. | lookchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVYXBLAGKVAGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349951 | |

| Record name | N,N-Diethyl 2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10345-76-3 | |

| Record name | N,N-Diethyl-2-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10345-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl 2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for N,n Diethyl 2 Fluorobenzamide and Its Derivatives

Established Synthetic Routes to N,N-Diethyl 2-fluorobenzamide (B1203369)

The construction of N,N-Diethyl 2-fluorobenzamide primarily relies on the formation of a robust amide bond between a 2-fluorobenzoic acid precursor and diethylamine (B46881).

A predominant method for synthesizing N,N-diethylbenzamides involves the acylation of diethylamine with an activated carboxylic acid derivative, such as an acyl chloride. For instance, N,N-diethylbenzamide can be synthesized by reacting benzoyl chloride with diethylamine in the presence of a base like triethylamine (B128534). prepchem.com This standard procedure is readily adaptable for the synthesis of the target compound by using 2-fluorobenzoyl chloride as the starting material.

Another common strategy involves the use of coupling reagents to facilitate the condensation reaction between the carboxylic acid and the amine. mdpi.com A one-pot method for synthesizing N,N-diethyl-m-toluamide (DEET) activates the carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) to form an intermediate 1-(m-toluoyl)imidazole, which then reacts with diethylamine to yield the final product with high purity and yield. sld.cumedigraphic.com This approach avoids the need to prepare the more reactive acyl chloride separately.

Furthermore, the Mitsunobu reaction offers an alternative pathway for forming benzamides from benzoic acids and amines, proceeding through a non-classical mechanism involving an acyloxyphosphonium ion. nih.gov This method has been successfully applied to prepare a range of N,N-diethylbenzamides. nih.gov

Table 1: Comparison of Amide Bond Formation Strategies

| Method | Activating Agent/Reagent | Starting Materials | Key Features |

|---|---|---|---|

| Acyl Chloride Method | Thionyl chloride, Oxalyl chloride | 2-Fluorobenzoic acid, Diethylamine | High reactivity, common lab procedure. sld.cu |

| Coupling Reagents | 1,1'-Carbonyldiimidazole (CDI) | 2-Fluorobenzoic acid, Diethylamine | Milder conditions, good yields, one-pot synthesis. medigraphic.com |

| Mitsunobu Reaction | Diisopropylazodicarboxylate (DIAD), Triphenylphosphine | 2-Fluorobenzoic acid, Diethylamine | Non-classical mechanism, useful when other methods fail. nih.gov |

The introduction of a fluorine atom onto the benzamide (B126) scaffold can be achieved through two primary approaches: starting with a pre-fluorinated building block or direct fluorination of a pre-formed benzamide. The most direct and common route to this compound involves using an already fluorinated starting material, such as 2-fluorobenzoic acid or its derivatives.

Direct C-H fluorination represents a more advanced and atom-economical approach, obviating the need for pre-functionalized substrates. rsc.org While challenging due to the high electronegativity of fluorine, significant progress has been made in transition-metal-catalyzed C-H fluorination. For example, copper-catalyzed C(sp2)-H fluorination of 8-aminoquinoline (B160924) benzamides has been demonstrated using AgF. rsc.org However, achieving regioselectivity for the ortho position on a simple N,N-diethylbenzamide without a specific directing group can be complex, often resulting in mixtures of isomers. Therefore, the use of fluorinated synthons remains the more practical and established method for synthesizing the title compound.

Advanced Catalytic Approaches in Derivatization

The N,N-diethylamide group is a powerful directing group in organic synthesis, facilitating regioselective functionalization of the aromatic ring, particularly at the ortho-position. This has led to the development of advanced catalytic methods for creating derivatives of this compound.

Palladium-catalyzed reactions are a cornerstone of modern synthetic chemistry for C-C bond formation. The diethylamide moiety can direct the activation of the C-H bond at the position ortho to the amide. A notable example is the palladium-catalyzed decarboxylative ortho-acylation of tertiary benzamides using α-oxocarboxylic acids as the acyl source. acs.org This methodology has been successfully used to synthesize an acylated derivative of N,N-diethylbenzamide. nih.govacs.org

In a specific application, the reaction of N,N-diethylbenzamide with 2-fluorophenylglyoxylic acid in the presence of a palladium catalyst yielded N,N-Diethyl-2-(2-fluorobenzoyl)benzamide. This transformation demonstrates the power of the amide directing group to facilitate functionalization even on a different aromatic ring. nih.gov The reaction proceeds smoothly, providing ortho-acylated benzamides in moderate to good yields. acs.org

Table 2: Palladium-Catalyzed Ortho-Acylation of N,N-Diethylbenzamide

| Acyl Source | Catalyst | Oxidant | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Fluorophenylglyoxylic Acid | Pd(TFA)₂ | (NH₄)₂S₂O₈ | DCE | 80 °C | 78% | nih.gov |

| Phenylglyoxylic Acid | Pd(OAc)₂ | K₂S₂O₈ | DCE | 70 °C | 77% | acs.org |

Abbreviations: Pd(TFA)₂ - Palladium(II) trifluoroacetate; Pd(OAc)₂ - Palladium(II) acetate (B1210297); (NH₄)₂S₂O₈ - Ammonium persulfate; K₂S₂O₈ - Potassium persulfate; DCE - 1,2-Dichloroethane.

The direct functionalization of C-H bonds is a highly efficient strategy for molecular synthesis, maximizing atom and step economy. rsc.org The amide group is widely used as a directing group to activate C-H bonds and facilitate various transformations. researchgate.net Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex fluorinated molecules. rsc.orgnih.govbeilstein-journals.org

Various transition metals, including palladium, rhodium, iridium, and cobalt, have been employed for C-H activation/annulation reactions of benzamides with fluorinated compounds like fluoroalkylated alkynes. nih.gov For instance, copper-promoted trifluoromethylthiolation of benzamide derivatives at the ortho-position has been reported. beilstein-journals.org These methodologies allow for the direct incorporation of fluorinated groups onto the benzamide scaffold, providing access to a wide range of derivatives. nih.gov The choice of metal catalyst can influence the reaction pathway and the resulting product. For example, cobalt-catalyzed C-H activation of benzamides with fluoroalkylated alkynes can lead to the formation of fluoroalkylated isoquinolinones. nih.gov

Green Chemistry Principles in the Synthesis of Fluorinated Benzamides

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to develop more sustainable and environmentally friendly synthetic processes. jddhs.com This is particularly relevant in fluorine chemistry, which has traditionally relied on harsh reagents. dovepress.com

Key green chemistry approaches applicable to the synthesis of fluorinated benzamides include:

Catalysis: The use of catalysts, especially biocatalysts and recyclable heterogeneous catalysts, is a cornerstone of green chemistry. jddhs.com Biocatalytic methods for amide bond formation are gaining traction as a sustainable alternative to traditional chemical methods. rsc.orgrsc.org

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives, or performing reactions under solvent-free conditions, significantly reduces environmental impact. jddhs.comfigshare.com Deep eutectic solvents (DES) have been explored as a green reaction medium for the synthesis of heterocyclic compounds like benzimidazoles. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. C-H activation methodologies are inherently more atom-economical as they avoid the need for pre-functionalization of substrates. rsc.org

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis can reduce reaction times and energy consumption. jddhs.com

The development of routes like the selective direct fluorination followed by an enzymatic amidase process to create chiral fluorolactams showcases a highly efficient and more scalable green approach compared to some transition metal-catalyzed methods. rsc.org

Solvent Selection and Optimization for Sustainable Synthesis

The synthesis of amides, including this compound, has traditionally relied on polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM). rsc.orgrsc.org However, due to growing environmental and health concerns, these solvents are now considered problematic and are often classified as Substances of Very High Concern (SVHC). rsc.orgresearchgate.net This has spurred significant research into identifying and optimizing greener, more sustainable solvent alternatives for amide bond formation. rsc.orgdntb.gov.ua The ideal green solvent should not only have a favorable environmental profile but also match or improve the reaction performance of its hazardous counterparts. researchgate.net

A key strategy in sustainable synthesis is the replacement of conventional solvents with bio-based or safer alternatives. rsc.org 2-Methyltetrahydrofuran (2-MeTHF), a bio-based solvent derived from furfural (B47365) or levulinic acid, has emerged as a promising green alternative to DMF and DCM in amide synthesis. rsc.org Another notable green solvent is cyclopentyl methyl ether (CPME), which has been successfully used in enzymatic amidation reactions, offering high yields and purity without the need for intensive purification. nih.gov Ionic liquids (ILs) and deep eutectic solvents (DESs) are also being explored as non-conventional, greener reaction media for amide and peptide synthesis due to their high thermal and chemical stability, ease of separation, and recyclability. rsc.orgacs.org

| Solvent | Type | Key Advantages | Reference |

|---|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | Effective replacement for DMF and DCM; derived from renewable resources. | rsc.org |

| Cyclopentyl Methyl Ether (CPME) | Green Solvent | High yields in enzymatic amidation; safer alternative to conventional solvents. | nih.gov |

| Ionic Liquids (ILs) | Neoteric Solvent | High thermal/chemical stability; easy to separate and recycle; can act as both catalyst and solvent. | rsc.orgacs.org |

| Deep Eutectic Solvents (DESs) | Neoteric Solvent | Considered green alternatives with properties similar to ionic liquids. | rsc.org |

Catalyst Development for Enhanced Environmental Profiles

Traditional methods for forming amide bonds often require stoichiometric amounts of coupling reagents, which generate significant quantities of chemical waste. ucl.ac.uk A primary goal of green chemistry is to replace these methods with catalytic alternatives that are more efficient and environmentally benign. sigmaaldrich.comresearchgate.net The development of catalysts for direct amidation—the reaction of a carboxylic acid and an amine—is a key area of research. ucl.ac.uk

Biocatalysis: Enzymes are increasingly used as powerful and effective biocatalysts in green chemistry. nih.gov For amide bond formation, lipases, such as Candida antarctica lipase (B570770) B (CALB), have demonstrated high catalytic activity and stability in organic solvents. nih.gov Enzymatic methods offer the potential for direct amide coupling in an efficient and sustainable manner, often without the need for additives and proceeding under mild reaction conditions. nih.govrsc.org

Homogeneous and Heterogeneous Catalysis: Boronic acids have emerged as particularly attractive catalysts for direct amidation because they are inexpensive, air-stable, and exhibit low toxicity. researchgate.netscispace.com They can be used in relatively low catalytic loadings to promote the dehydrative condensation between carboxylic acids and amines. ucl.ac.uk Other catalytic systems being explored include those based on ruthenium for the dehydrogenative coupling of alcohols and amines to form amides. sigmaaldrich.com The development of reusable heterogeneous catalysts is also a significant area of focus, as they simplify product purification and reduce waste. nih.govacs.org For instance, carbon-supported Ruthenium (Ru/C) nanoparticles have been shown to be effective heterogeneous catalysts for N-alkylation reactions. nih.gov

| Catalyst Type | Example(s) | Key Features | Reference |

|---|---|---|---|

| Biocatalyst (Enzyme) | Candida antarctica lipase B (CALB) | Sustainable, high efficiency, mild reaction conditions, no additives required. | nih.govrsc.org |

| Organocatalyst | Boronic Acids | Inexpensive, low toxicity, air-stable, effective for direct dehydrative amidation. | ucl.ac.ukresearchgate.netscispace.com |

| Transition Metal Catalyst | Ruthenium complexes | Catalyzes dehydrogenative coupling of alcohols and amines. | sigmaaldrich.com |

| Heterogeneous Catalyst | Ru/C Nanoparticles | Reusable, simplifies purification, applicable to N-alkylation. | nih.govacs.org |

Derivatization Strategies for Structural Modification

Substitution Reactions on the Fluorobenzamide Ring

The fluorobenzamide ring of this compound offers multiple avenues for structural modification through substitution reactions. The reactivity of the ring is influenced by both the fluorine atom and the N,N-diethylamide group.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being highly electronegative, activates the aromatic ring for nucleophilic aromatic substitution, particularly at the ortho and para positions. libretexts.org In the case of 2-fluorobenzamide, a strong nucleophile could potentially displace the fluorine atom. Electron-withdrawing groups on the ring would further facilitate this type of reaction. libretexts.org

Directed ortho-Metalation (DoM): The N,N-diethylamide functional group is a powerful directed metalation group (DMG). nih.gov Its strong Lewis basicity allows for coordination with an alkyllithium base (like n-butyllithium or sec-butyllithium), directing deprotonation specifically at the ortho position (C3). The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles, allowing for the regiocontrolled introduction of a diverse range of functional groups at the C3 position, a site not easily accessed by classical electrophilic substitution. nih.gov

Functionalization of the N,N-Diethyl Moiety

The N,N-diethyl group can also be a site for structural modification, although this typically involves more complex transformations than ring substitution. Strategies for functionalizing N-alkyl groups in amides often involve cleavage and subsequent rebuilding of the C-N bonds.

One potential pathway involves the dealkylation of the tertiary amine functionality within the amide. This can be followed by N-alkylation with different alkyl groups to introduce new functionality. For example, heterogeneous catalysts like Ru/C have been used for the selective N-methylation of various amines using formaldehyde (B43269) as a carbon source. nih.govacs.org Similar principles could be applied to introduce other functionalized alkyl chains.

Isotope Labeling for Research Applications (e.g., ¹⁸F-labeling for radiotracers)

The introduction of isotopes is a critical derivatization strategy, particularly for developing diagnostic imaging agents for Positron Emission Tomography (PET). Fluorine-18 (B77423) (¹⁸F) is a preferred radionuclide for PET due to its favorable decay properties. nih.gov Several ¹⁸F-labeled benzamide derivatives have been developed as potential PET radiotracers for applications such as imaging malignant melanoma or sigma receptors. nih.govpnas.orgnih.gov

There are two primary strategies for introducing the ¹⁸F label into a molecule like this compound:

Direct Nucleophilic Radiofluorination: This method involves the nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride. For aromatic systems, this typically requires an activated ring and a good leaving group, such as a nitro group or a trialkylammonium salt. nih.govresearchgate.net For instance, N-(N-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide was synthesized by displacing a nitro group on the corresponding precursor with [¹⁸F]fluoride. nih.gov This one-step approach can be rapid and efficient. researchgate.net

Labeling via a Prosthetic Group (Synthon): This multi-step approach involves first preparing a small, ¹⁸F-labeled molecule (a prosthetic group or synthon), which is then coupled to the target molecule. acs.org This is often used when direct fluorination is not feasible. Common ¹⁸F-synthons for labeling amines include N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB). nih.gov For labeling thiols, reagents like N-[2-(4-[¹⁸F]fluorobenzamido)ethyl]maleimide ([¹⁸F]FBEM) have been developed. nih.govsnmjournals.org The synthesis of [¹⁸F]FBEM itself involves preparing 4-[¹⁸F]fluorobenzoic acid, which is then coupled to an amino-maleimide linker. nih.gov

The choice of labeling strategy depends on the specific chemical structure of the target molecule and the desired radiochemical yield, specific activity, and synthesis time. nih.govresearchgate.net

| Labeling Strategy | Precursor/Synthon | Typical Reaction | Reference |

|---|---|---|---|

| Direct Labeling | Aromatic nitro-precursor | Nucleophilic aromatic substitution with [¹⁸F]F⁻ | nih.gov |

| Direct Labeling | Aromatic trimethylammonium precursor | Nucleophilic aromatic substitution with [¹⁸F]F⁻ | researchgate.net |

| Indirect Labeling (Synthon) | N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) | Coupling with a primary amine on the target molecule. | nih.gov |

| Indirect Labeling (Synthon) | N-[2-(4-[¹⁸F]fluorobenzamido)ethyl]maleimide ([¹⁸F]FBEM) | Coupling with a thiol group on the target molecule. | nih.govsnmjournals.org |

Spectroscopic and Diffraction Based Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen, carbon, and fluorine atoms within N,N-Diethyl 2-fluorobenzamide (B1203369).

Proton (¹H) NMR Studies for Hydrogen Environment Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct hydrogen environments and their neighboring atoms. In N,N-Diethyl 2-fluorobenzamide, the spectrum is characterized by signals from the aromatic ring and the two ethyl groups attached to the amide nitrogen.

Due to the restricted rotation around the amide (C-N) bond, a phenomenon common in N,N-disubstituted amides, the two ethyl groups can become magnetically non-equivalent. This non-equivalence means that the two methylene (B1212753) (-CH₂) groups and the two methyl (-CH₃) groups can give rise to separate signals, particularly at lower temperatures. However, at room temperature, if the rotation is fast on the NMR timescale, these signals may appear as single, averaged peaks.

The aromatic region of the spectrum is expected to show a complex multiplet pattern for the four protons on the fluorinated benzene (B151609) ring. The fluorine atom at the ortho position (C2) significantly influences the chemical shifts of the adjacent protons through both inductive and coupling effects.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Aromatic-H | 7.10 - 7.50 | Multiplet (m) |

| Methylene (-CH₂) | 3.20 - 3.60 | Quartet (q) / Broad |

| Methyl (-CH₃) | 1.10 - 1.30 | Triplet (t) / Broad |

Note: Data is estimated based on typical values for N,N-diethylbenzamides and related fluorinated aromatic compounds. The appearance of broad signals or distinct multiplets for the ethyl groups depends on the rate of rotation around the C-N amide bond.

Carbon (¹³C) NMR Investigations for Carbon Framework Elucidation

Carbon (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the carbons of the two ethyl groups.

The carbonyl carbon (C=O) is typically found in the downfield region of the spectrum (160-170 ppm). The aromatic carbons exhibit signals in the 115-165 ppm range. The carbon directly bonded to the fluorine atom (C2) will show a large coupling constant (¹JCF), resulting in a doublet, and its chemical shift will be significantly influenced by the high electronegativity of fluorine. The other aromatic carbons will also show smaller C-F couplings. The ethyl group carbons will appear in the upfield region of the spectrum. Similar to the ¹H NMR, the non-equivalence of the ethyl groups due to slow C-N bond rotation can lead to separate signals for the methylene and methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

|---|---|

| Carbonyl (C=O) | ~165 |

| Aromatic (C-F) | ~160 (doublet, ¹JCF ≈ 250 Hz) |

| Aromatic (C-H/C-C) | 115 - 135 |

| Methylene (-CH₂) | 40 - 45 |

| Methyl (-CH₃) | 12 - 15 |

Note: Data is estimated based on typical values for related benzamides and fluorinated aromatic compounds. researchgate.netepa.gov

Fluorine (¹⁹F) NMR Analysis for Fluorine Environment Characterization

Fluorine (¹⁹F) NMR is a highly sensitive technique used specifically to analyze the environment of fluorine atoms in a molecule. alfa-chemistry.com Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum is expected to show one signal. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom on the aromatic ring. For fluorobenzenes, the chemical shift typically appears in a well-defined region. In related compounds such as N-(2,3-difluorophenyl)-2-fluorobenzamide, the fluorine on the 2-fluorobenzoyl moiety has a chemical shift of approximately -114 ppm. mdpi.com A similar value would be anticipated for this compound. This technique is particularly useful for confirming the presence and substitution pattern of fluorine in the molecule.

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

| Fluorine Atom | Predicted Chemical Shift (δ) ppm |

|---|---|

| Aromatic C-F | -110 to -120 |

Note: Referenced against a standard like CFCl₃. Data is estimated based on values for similar fluorinated benzamides. mdpi.com

Advanced NMR Techniques for Structural Conformation

The conformational dynamics of this compound, particularly the rotation around the Ar-C(O) and the C(O)-N bonds, can be investigated using advanced NMR techniques. Due to the partial double bond character of the amide C-N bond, rotation is hindered. This restricted rotation can lead to the existence of different conformers (rotamers).

Variable Temperature (VT) NMR is a powerful tool for studying these dynamic processes. ox.ac.ukoxinst.com At low temperatures, the rotation around the C-N bond is slow on the NMR timescale, leading to the resolution of distinct signals for the non-equivalent ethyl groups in the ¹H and ¹³C NMR spectra. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the two distinct sets of signals broaden and merge into single, averaged signals. By analyzing the spectra at different temperatures, the energy barrier (activation energy) for this rotational process can be calculated. This provides valuable thermodynamic information about the molecule's conformational stability. Similar studies on the related molecule N,N-diethyl-m-toluamide (DEET) have demonstrated the utility of VT-NMR in quantifying the rotational barrier of the amide bond. researchgate.net

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the molecular vibrations of a compound and is an excellent tool for identifying the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels. The FTIR spectrum of this compound provides a characteristic fingerprint, with specific absorption bands corresponding to the various functional groups within the molecule.

The most prominent peak is typically the carbonyl (C=O) stretching vibration of the tertiary amide group, which is expected to appear in the region of 1630-1680 cm⁻¹. hilarispublisher.com The C-N stretching vibration of the amide is usually observed around 1250-1350 cm⁻¹. Vibrations associated with the aromatic ring include C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The presence of the fluorine substituent is indicated by a strong C-F stretching band, typically found in the 1200-1300 cm⁻¹ range. The aliphatic C-H bonds of the ethyl groups will show stretching vibrations in the 2850-2970 cm⁻¹ range.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Amide) | Stretch | 1630 - 1680 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-N (Amide) | Stretch | 1250 - 1350 |

| C-F (Aromatic) | Stretch | 1200 - 1300 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 2970 |

Note: These are typical frequency ranges for the specified functional groups.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. chemguide.co.uk The molecular formula of N,N-Diethyl-2-fluorobenzamide is C₁₁H₁₄FNO, which corresponds to a monoisotopic mass of 195.1059 g/mol .

Upon ionization in a mass spectrometer, typically by electron impact (EI), the molecular ion (M⁺) is formed. This high-energy ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. libretexts.org The fragmentation pattern is a unique fingerprint of the molecule's structure. For N,N-Diethyl-2-fluorobenzamide, the fragmentation is expected to follow pathways common to N,N-dialkylbenzamides. libretexts.orgnih.gov

Key fragmentation pathways would likely include:

Formation of the Benzoyl Cation: Cleavage of the C-N bond is a common pathway for amides, leading to the formation of a stable 2-fluorobenzoyl cation at m/z 123. This ion can subsequently lose carbon monoxide (CO) to yield a fluorophenyl cation at m/z 95. researchgate.net

Alpha-Cleavage: Cleavage of the C-C bond adjacent (alpha) to the nitrogen atom is characteristic of amines and amides. This would result in the loss of a methyl radical (•CH₃) from one of the ethyl groups, leading to a fragment ion at m/z 180.

Loss of an Ethyl Group: The molecular ion can lose an ethyl radical (•C₂H₅), resulting in an ion at m/z 166.

Table 2: Predicted Mass Spectrometry Fragmentation for N,N-Diethyl-2-fluorobenzamide

| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure | Proposed Neutral Loss |

|---|---|---|

| 195 | [C₁₁H₁₄FNO]⁺ (Molecular Ion) | - |

| 180 | [M - CH₃]⁺ | •CH₃ |

| 166 | [M - C₂H₅]⁺ | •C₂H₅ |

| 123 | [FC₆H₄CO]⁺ | •N(C₂H₅)₂ |

| 95 | [FC₆H₄]⁺ | •N(C₂H₅)₂, CO |

X-ray Diffraction Studies for Solid-State Structure Elucidation

While a specific single-crystal X-ray diffraction study for N,N-Diethyl-2-fluorobenzamide is not prominently available, analysis of closely related fluorinated benzamide (B126) structures provides a strong basis for predicting its solid-state characteristics. mdpi.comacs.orgmdpi.com

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For related fluorinated benzamides, these studies reveal key geometric features that are likely to be present in N,N-Diethyl-2-fluorobenzamide. mdpi.comresearchgate.net

Typically, the benzamide core (the phenyl ring and the amide group) is largely planar. However, steric hindrance from the ortho-fluorine atom and the two ethyl groups on the nitrogen may cause some torsion. The amide group itself is generally planar, but it may be twisted out of the plane of the benzene ring. In similar structures, the dihedral angle between the aromatic ring and the amide plane is often around 20-30 degrees. mdpi.commdpi.com The ethyl groups attached to the nitrogen atom would adopt a staggered conformation to minimize steric strain.

The way molecules pack in a crystal is governed by a network of non-covalent intermolecular interactions. In the case of N,N-Diethyl-2-fluorobenzamide, which lacks traditional hydrogen bond donors like N-H or O-H, weaker interactions play a crucial role in defining the crystal lattice. researchgate.net

Analysis of analogous structures suggests the following interactions would be significant:

C-H···O Hydrogen Bonds: The carbonyl oxygen is a potent hydrogen bond acceptor. Weak hydrogen bonds between the C-H groups of the ethyl substituents or the aromatic ring and the carbonyl oxygen of a neighboring molecule are highly probable and are often key structure-directing interactions in related amides. researchgate.net

π–π Stacking: The electron-rich aromatic rings can interact with each other through π–π stacking, where the rings of adjacent molecules align in a parallel or offset fashion. Such interactions are common in the crystal structures of benzamide derivatives and contribute to the stability of the crystal lattice. nih.gov

These combined interactions dictate the formation of a stable, three-dimensional supramolecular architecture in the solid state. nih.gov

Computational and Theoretical Chemical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Detailed DFT studies on N,N-Diethyl-2-fluorobenzamide have not been published. Consequently, specific data regarding its optimized geometry, frontier molecular orbitals, molecular electrostatic potential, and natural bond orbital analysis are not available.

There are no published studies detailing the optimized molecular geometry or conformational analysis of N,N-Diethyl-2-fluorobenzamide using DFT methods. This information would typically include key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape and the rotational barriers of its flexible groups.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for N,N-Diethyl-2-fluorobenzamide is not present in the available literature. Such an analysis is fundamental for understanding the molecule's electronic transitions, chemical reactivity, and kinetic stability. The energy gap between the HOMO and LUMO orbitals would be a key parameter derived from this analysis.

Publicly accessible research does not include a Molecular Electrostatic Potential (MEP) surface analysis for N,N-Diethyl-2-fluorobenzamide. An MEP plot would visualize the charge distribution across the molecule, identifying electrophilic and nucleophilic sites and predicting its behavior in intermolecular interactions.

A Natural Bond Orbital (NBO) analysis, which would provide quantitative insight into intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within N,N-Diethyl-2-fluorobenzamide, has not been reported.

Ab Initio and Semi-Empirical Methods for Advanced Electronic Properties

No research articles detailing the use of ab initio or semi-empirical computational methods to investigate the advanced electronic properties of N,N-Diethyl-2-fluorobenzamide could be located. These higher-level theoretical calculations would offer a more refined understanding of its electronic characteristics.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

There is no evidence of molecular dynamics (MD) simulations having been performed for N,N-Diethyl-2-fluorobenzamide in the scientific literature. MD simulations would be instrumental in exploring the compound's conformational landscape, its flexibility over time, and its potential interactions with solvents or biological macromolecules.

Quantum Chemical Descriptors for Reactivity Prediction

The reactivity of a molecule is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize a molecule's reactivity profile. nih.gov These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as μ²/2η, where μ is the chemical potential (-χ). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Table 1: Calculated Quantum Chemical Descriptors for an Exemplary Fluorobenzamide

The following data is for 3-fluorobenzamide (B1676559) and is provided for illustrative purposes.

| Descriptor | Value |

| EHOMO | -7.218 eV |

| ELUMO | -1.697 eV |

| Energy Gap (ΔE) | 5.521 eV |

| Ionization Potential (I) | 7.218 eV |

| Electron Affinity (A) | 1.697 eV |

| Electronegativity (χ) | 4.457 eV |

| Chemical Hardness (η) | 2.762 eV |

| Chemical Softness (S) | 0.362 eV⁻¹ |

| Electrophilicity Index (ω) | 3.601 eV |

Data sourced from a computational study on 3-fluorobenzamide.

These descriptors collectively provide a detailed electronic profile of a molecule, enabling chemists to predict its behavior in chemical reactions, such as its susceptibility to nucleophilic or electrophilic attack, and to compare the reactivity of different compounds on a quantitative basis. nih.gov

Mechanistic Studies of Chemical Transformations Involving N,n Diethyl 2 Fluorobenzamide

Investigation of Amide Functionalization Mechanisms

The N,N-diethylamide group is a powerful tool in organic synthesis, capable of directing reactions to specific positions on the aromatic ring. This directing ability is central to various functionalization strategies.

A significant transformation for N,N-diethylbenzamides is the palladium-catalyzed ortho-acylation. Mechanistic studies suggest a pathway initiated by the coordination of the amide's nitrogen atom to a palladium catalyst. For instance, in the ortho-acylation of N,N-diethylbenzamide with arylglyoxylic acids, the proposed mechanism involves the formation of a palladacycle intermediate. This process begins with the ortho C–H bond activation, facilitated by the palladium catalyst, leading to a five-membered cyclic intermediate. This C-H palladation is a pivotal step for the regioselective functionalization. The subsequent reaction with the acylating agent and reductive elimination yields the ortho-acylated product and regenerates the active catalyst. The steric environment around the nitrogen atom is crucial; highly hindered amides, such as N,N-dibenzylbenzamide, may fail to react due to the difficulty in coordinating with the palladium center.

The N,N-diethylamide group is a potent Directed Metalation Group (DMG) that facilitates the deprotonation of the ortho-position on the benzamide (B126) ring. The Directed Ortho-Metallation (DoM) pathway is a cornerstone of its reactivity, enabling highly regioselective functionalization.

The mechanism begins with the coordination of a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to the Lewis basic oxygen atom of the amide carbonyl. This initial complexation brings the base into close proximity to the ortho-proton, a phenomenon known as the Complex-Induced Proximity Effect (CIPE). The organolithium reagent then abstracts the sterically accessible and kinetically most acidic proton from the ortho position, forming a stable ortho-lithiated aryllithium intermediate. This intermediate is then poised to react with a wide range of electrophiles, leading to the introduction of a substituent exclusively at the ortho position. The stability and reactivity of this lithiated intermediate are key to the synthetic utility of the DoM strategy.

| Step | Description | Key Species |

| 1. Coordination | The organolithium reagent (e.g., n-BuLi) coordinates to the carbonyl oxygen of the amide group. | N,N-Diethyl 2-fluorobenzamide-BuLi Complex |

| 2. Deprotonation | The coordinated base abstracts a proton from the ortho position (C6). | Ortho-lithiated intermediate |

| 3. Electrophilic Quench | The aryllithium intermediate reacts with an added electrophile (E+). | Ortho-substituted product |

Mechanistic Insights into Amide Reduction Reactions

The reduction of the amide functionality in N,N-Diethyl 2-fluorobenzamide (B1203369) to an amine proceeds via a well-established multi-step mechanism, typically employing powerful reducing agents like lithium aluminum hydride (LiAlH₄). Unlike the reduction of other carbonyl compounds which yield alcohols, amide reduction results in the complete removal of the carbonyl oxygen.

The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the amide. This addition breaks the C=O pi bond and forms a tetrahedral intermediate with a negative charge on the oxygen atom. The oxygen atom then coordinates to the aluminum species (e.g., AlH₃), transforming the hydroxyl group into a good leaving group (O-AlH₃). Subsequently, the tetrahedral intermediate collapses. The lone pair of electrons on the nitrogen atom pushes down to form a carbon-nitrogen double bond, expelling the aluminate group as a leaving group. This step results in the formation of a highly reactive, electrophilic iminium ion intermediate. A second equivalent of hydride then rapidly attacks the iminium carbon, reducing the C=N double bond to a C-N single bond and yielding the final amine product after an aqueous workup.

| Stage | Intermediate/Product | Key Transformation |

| Nucleophilic Attack | Tetrahedral Intermediate | C=O bond becomes C-O single bond |

| Elimination | Iminium Ion | C-O bond breaks, C=N bond forms |

| Second Hydride Attack | Amine | C=N bond is reduced to C-N |

Elucidation of Catalytic Cycles (e.g., Palladium-Catalyzed Processes)

Palladium-catalyzed cross-coupling reactions represent a powerful method for C-C and C-N bond formation. For a substrate like this compound, a common strategy involves leveraging the ortho-lithiated species generated via DoM. This aryllithium can then participate in a catalytic cycle, such as a Suzuki-Miyaura coupling.

A general catalytic cycle would begin with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate. The ortho-lithiated benzamide then undergoes transmetalation with this Pd(II) species, where the aryl group from the benzamide replaces the halide on the palladium center. The final step is reductive elimination , where the two organic groups on the palladium couple to form the new biaryl product, regenerating the Pd(0) catalyst which can then re-enter the cycle.

A more direct palladium-catalyzed process, such as the ortho-acylation mentioned previously, follows a different cycle based on C-H activation.

| Step in Catalytic Cycle | Palladium Oxidation State | Description |

| 1. C-H Activation/Palladation | Pd(II) | The catalyst activates the ortho C-H bond to form a palladacycle intermediate. |

| 2. Reaction with Coupling Partner | Pd(II) | The acylating agent reacts with the palladacycle. |

| 3. Reductive Elimination | Pd(II) → Pd(0) | The ortho-acylated product is released from the metal center. |

| 4. Catalyst Regeneration | Pd(0) → Pd(II) | An oxidant regenerates the active Pd(II) catalyst. |

Role of Intermediates and Transition States in Reaction Mechanisms

The progression of the chemical transformations involving this compound is dictated by the relative energies of the intermediates and the transition states that connect them.

In Directed Ortho-Metallation (DoM) , the key intermediate is the ortho-lithiated species . Its stability, influenced by the coordination of the lithium ion to the amide's carbonyl oxygen, is crucial for the reaction's success. The transition state for the deprotonation step is lowered in energy by the pre-coordination of the organolithium base, explaining the high regioselectivity of the reaction.

In Amide Reduction , two critical intermediates govern the reaction pathway: the tetrahedral intermediate and the iminium ion . The initial tetrahedral intermediate is a high-energy species that readily collapses. The subsequent formation of the iminium ion is a key step, as this cation is highly electrophilic and susceptible to the final hydride attack. The transition state for the elimination of the oxygen-aluminum species is favored over the elimination of the amide nitrogen, which is a poor leaving group, thus ensuring the formation of the amine rather than cleavage of the C-N bond.

Structure Activity Relationship Sar Research Frameworks and Findings in N,n Diethyl 2 Fluorobenzamide

The exploration of the structure-activity relationship (SAR) of N,N-Diethyl-2-fluorobenzamide and related benzamide (B126) analogs is crucial for understanding their pharmacological profiles and for the rational design of new therapeutic agents. This section delves into the methodologies used to determine SAR, the specific contributions of the fluorine atom and the N,N-diethyl amide group, comparative studies with other benzamides, and the application of ligand-based drug design principles.

Advanced Research Applications of N,n Diethyl 2 Fluorobenzamide and Its Analogs

Molecular Probes for Positron Emission Tomography (PET) Imaging

The development of molecular probes for Positron Emission Tomography (PET) imaging represents a critical area of research for the non-invasive diagnosis and monitoring of various diseases. Analogs of N,N-Diethyl 2-fluorobenzamide (B1203369) have emerged as promising candidates for the development of novel PET tracers.

Radiosynthesis of ¹⁸F-Labeled Derivatives

The radiosynthesis of PET tracers involves labeling a biologically active molecule with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F). The introduction of ¹⁸F into the benzamide (B126) scaffold is a key step in producing these imaging agents. The synthesis of these derivatives often involves a multi-step process. For instance, the synthesis of N-(2-(dimethylamino)ethyl)-4-¹⁸F-fluorobenzamide ([¹⁸F]DMFB), an analog of N,N-Diethyl 2-fluorobenzamide, is achieved through the reaction of N-succinimidyl 4-¹⁸F-fluorobenzoate with N,N-dimethylethylenediamine. This reaction typically yields the final product with a non-decay-corrected radiochemical yield of approximately 10-15%.

| Radiotracer | Precursor | Reaction | Radiochemical Yield (non-decay-corrected) |

| [¹⁸F]DMFB | N-succinimidyl 4-¹⁸F-fluorobenzoate | Reaction with N,N-dimethylethylenediamine | ~10-15% |

| N-[2-(diethylamino)ethyl]-4-[¹⁸F]FBZA | 4-[¹⁸F]fluorobenzoic acid | Multi-step synthesis involving activation and amidation | Variable |

Target-Specific Imaging Agent Development (e.g., Melanin-Targeting)

A significant application of ¹⁸F-labeled benzamide derivatives is in the development of imaging agents that can specifically target certain biological molecules or tissues. One notable example is the targeting of melanin, a pigment that is overexpressed in melanoma, a highly aggressive form of skin cancer.

Benzamide analogs have shown a strong affinity for melanin. This property has been exploited to develop PET tracers for the detection of melanoma. For example, in vivo studies with [¹⁸F]DMFB in mouse models with B16F10 melanoma xenografts have demonstrated high and specific uptake of the tracer in the tumors. The uptake of [¹⁸F]DMFB in these tumors was found to be significant, with values around 13.00 ± 3.90 %ID/g (percentage of injected dose per gram of tissue) at 1 hour post-injection. This high uptake and retention in the tumor, coupled with rapid clearance from other tissues, leads to high-contrast images that can aid in the early detection and staging of melanoma.

| Radiotracer | Target | Tumor Model | Tumor Uptake (%ID/g at 1h) |

| [¹⁸F]DMFB | Melanin | B16F10 | 13.00 ± 3.90 |

| N-[2-(diethylamino)ethyl]-4-[¹⁸F]FBZA | Melanin | B16F10 | ~6% |

Investigations in Medicinal Chemistry

Beyond their use in medical imaging, this compound and its analogs serve as important scaffolds and precursors in medicinal chemistry for the development of new therapeutic agents.

Precursors for Pharmacologically Active Compounds

The N,N-diethylbenzamide functional group is a valuable directing group in organic synthesis, particularly in directed ortho-metalation (DoM) reactions. This synthetic strategy allows for the regioselective functionalization of the aromatic ring, enabling the synthesis of a wide variety of substituted benzamides with potential pharmacological activity. While direct examples for this compound are not extensively documented in this specific context, the general utility of N,N-diethylbenzamides in DoM highlights their importance as precursors for more complex molecules. This methodology is crucial for building molecular complexity and accessing novel chemical space in drug discovery programs.

Modulation of Ion Channels and Receptors

The benzamide scaffold is present in a number of compounds that exhibit activity at various ion channels and receptors. For instance, a p-fluorobenzamide derivative, N-(4-Acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate (FK960), has been shown to modulate voltage-activated Ca²⁺ channels in rat hippocampal neurons. nih.gov Specifically, FK960 was found to reverse the G protein-dependent inhibition of Ca²⁺ currents induced by somatostatin. nih.gov This modulation of ion channel activity is believed to contribute to its potential therapeutic effects. While this is not the 2-fluoro isomer, it demonstrates that fluorobenzamide derivatives can interact with and modulate the function of ion channels.

Development of Antiarrhythmic Agents

The benzamide structure is a key feature in some known antiarrhythmic drugs. Research into heterocyclic analogs of benzamide antiarrhythmic agents has shown that modifications to the benzamide core can lead to compounds with antiarrhythmic properties. A study on 5-benzamido-2-methyl-trans-decahydroisoquinolines, which are benzamide derivatives, demonstrated significant antiarrhythmic potency. nih.gov The study highlighted that the lipophilicity of the benzamide portion of the molecule plays a crucial role in its antiarrhythmic activity. nih.gov Although this compound itself has not been specifically identified as an antiarrhythmic agent, the established activity of other benzamide analogs suggests that this class of compounds holds potential for the development of new drugs to treat cardiac arrhythmias.

Enzyme Inhibition Studies

The incorporation of a 2-fluorobenzamide moiety into larger molecular structures is a strategy employed in the design of enzyme inhibitors. The fluorine atom's high electronegativity and small size can significantly alter the electronic properties and conformational preferences of a molecule, leading to modified interactions with enzyme active sites. Research on fluorinated analogs of aminopterin, for instance, demonstrates the impact of fluorine substitution on the benzoyl group in inhibiting the enzyme dihydrofolate reductase (DHFR).

In a comparative study, 2'-fluoroaminopterin (B1666264) and 3'-fluoroaminopterin (B1664136) were evaluated as inhibitors of DHFR from various sources. While the 2'-fluoro analog exhibited binding affinity similar to the parent compound, aminopterin, the 3'-fluoro derivative showed a two- to threefold increase in binding tightness across all tested DHFR enzymes. nih.gov This suggests that the position of the fluorine atom on the benzamide ring is a critical determinant of inhibitory potency. The enhanced performance of the 3'-fluoro analog highlights how subtle structural modifications to the fluorobenzamide portion of a molecule can fine-tune its interaction with a target enzyme, a key principle in rational drug design. nih.gov

| Compound | Relative Binding Affinity vs. Aminopterin |

|---|---|

| 2'-Fluoroaminopterin | Equivalent |

| 3'-Fluoroaminopterin | 2-3x Tighter Binding |

Biological Research Applications

Receptor-Ligand Interaction Studies

The benzamide scaffold is a common feature in ligands designed to interact with various biological receptors. The specific orientation and electronic nature of substituents on the benzamide ring, such as the fluorine atom and diethylamino group in this compound, play a crucial role in determining binding affinity and selectivity. Molecular modeling and mutagenesis studies on diverse ligands binding to a common allosteric site on the metabotropic glutamate (B1630785) receptor 5 (mGlu5) have identified key amino acid residues that interact with these types of compounds. nih.gov These studies reveal that the precise nature of the ligand-receptor interaction governs the modulator's effect, highlighting the subtleties of allosteric modulation. nih.gov

In silico studies of synthetic opioids containing a benzamide structure, such as U-47700, provide further insight into these interactions at a molecular level. unica.it By calculating the interaction energies between ligands and receptors like the mu-opioid receptor (MOR), researchers can quantify the binding affinity. For example, simulations have shown how minor modifications to the ligand, such as the removal of methyl groups, can lead to a significant loss of hydrogen bond contacts and a less favorable interaction energy, thereby reducing receptor affinity. unica.it These findings underscore how the structural components analogous to those in this compound contribute to the stability of the ligand-receptor complex, primarily through networks of hydrogen bonds and other non-covalent interactions. unica.it

| Ligand | Interaction Energy with MOR (kcal/mol) |

|---|---|

| U-47700 | -126 |

| N,N-didesmethyl-U-47700 | -110 |

| U-50488 | -109 |

Probe Development for Biochemical Assays

Fluorobenzamide derivatives are valuable platforms for the development of molecular probes, particularly for use in positron emission tomography (PET) imaging. By incorporating the positron-emitting isotope fluorine-18 (¹⁸F) into the benzamide structure, scientists can create radiotracers that specifically target and visualize biological entities like tumors.

An example is the development of N-(2-(Dimethylamino)Ethyl)-4-¹⁸F-Fluorobenzamide (¹⁸F-DMFB) as a probe for imaging malignant melanoma. nih.gov This compound demonstrates high stability and specificity, leading to rapid and high accumulation in tumor tissues. nih.gov Its performance has been compared to similar analogs, such as N-[2-(diethylamino)-ethyl]-4-¹⁸F-fluorobenzamide, which showed lower tumor uptake. The superior imaging contrast achieved with ¹⁸F-DMFB suggests that modifications to the amine residue of the fluorobenzamide structure can significantly enhance targeting and retention in melanoma cells. nih.gov

Another strategy involves using a fluorobenzamide derivative as a synthon for labeling larger biomolecules. The thiol-reactive labeling agent, N-[2-(4-¹⁸F-Fluorobenzamido)Ethyl]Maleimide (¹⁸F-FBEM), has been synthesized for this purpose. nih.gov This agent allows for the efficient radiolabeling of peptides and other molecules containing thiol groups, enabling the development of targeted PET tracers for imaging specific cellular receptors, such as αvβ3 integrin. nih.gov

| Probe | Tumor Uptake at 1 hr Post-Injection (%ID/g) |

|---|---|

| N-[2-(diethylamino)-ethyl]-4-¹⁸F-fluorobenzamide | ~6.0 |

| N-(2-(Dimethylamino)Ethyl)-4-¹⁸F-Fluorobenzamide (¹⁸F-DMFB) | 13.0 ± 3.90 |

Exploration in Materials Science

Development of Novel Materials with Specific Electronic Properties

The molecular structure of this compound contains several features that are of interest in materials science for creating materials with tailored electronic properties. The interplay between the electron-withdrawing fluorine atom, the conjugated π-system of the benzene (B151609) ring, and the amide group can influence the distribution of electron density within the molecule. In the solid state, the arrangement of these molecules and the nature of their intermolecular interactions are critical.

Studies on structurally related fluorinated benzamides reveal the importance of hydrogen bonding and π-π stacking interactions in forming ordered crystalline structures. researchgate.netmdpi.com For example, crystal structure analysis of N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide shows that molecules can form dimers through N—H···O=C hydrogen bonds, and these dimers can propagate through π-π stacking interactions. researchgate.netnih.gov The precise control over these non-covalent interactions by modifying the molecular structure could allow for the tuning of bulk electronic properties, such as conductivity and charge transport, which are essential for applications in organic electronics.

Exploration of Optical Properties

The optical properties of materials derived from this compound and its analogs are linked to their electronic structure and intermolecular organization. The benzamide chromophore absorbs ultraviolet light, and modifications to the ring or the amide group can shift the absorption and emission spectra. The presence of fluorine can influence these properties through its electronic effects.

The formation of specific, ordered aggregates in the solid state through hydrogen bonding and other directional forces can significantly impact the material's optical response. mdpi.com For instance, the formation of well-defined π-stacked arrays, as seen in related benzamide crystal structures, can lead to changes in photoluminescent behavior. researchgate.net By controlling the self-assembly of these molecules, it may be possible to create materials with specific optical characteristics, such as tailored fluorescence or non-linear optical responses, for use in sensors, optical devices, and imaging applications.

Analytical Method Development and Validation for Research and Quality Assurance

Chromatographic Method Development (HPLC, LC-MS)

Chromatographic techniques are fundamental for the separation, identification, and quantification of N,N-Diethyl 2-fluorobenzamide (B1203369) from complex mixtures, such as reaction media or biological matrices. The development of robust chromatographic methods is a critical step in ensuring the quality and purity of the compound.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like N,N-Diethyl 2-fluorobenzamide. A reversed-phase HPLC (RP-HPLC) method is typically preferred for this type of aromatic amide.

The development of an RP-HPLC method involves the careful selection of a stationary phase, mobile phase composition, flow rate, and detector wavelength. For this compound, a C18 or a pentafluorophenyl (PFP) column can provide excellent separation. chromatographyonline.com Fluorinated phases, in particular, can offer enhanced selectivity for halogenated compounds through unique dipole-dipole and π-π interactions. chromatographyonline.com

The mobile phase generally consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. An isocratic elution is often sufficient for the analysis of the pure compound, while a gradient elution may be necessary for separating it from impurities with different polarities. UV detection is commonly employed, with the wavelength set at the absorbance maximum of the compound. For many benzamides, this falls within the 210-254 nm range. rsc.org

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 230 nm |

| Run Time | 10 minutes |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection and quantification of trace amounts of this compound or its related impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the technique of choice due to its superior sensitivity and selectivity. rsc.org This method combines the separation power of HPLC with the mass analysis capability of a tandem mass spectrometer.

In a typical LC-MS/MS method, electrospray ionization (ESI) in positive ion mode is effective for protonating the amide, forming the precursor ion [M+H]⁺. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which involves selecting the precursor ion, fragmenting it in a collision cell, and monitoring specific product ions. This process provides a high degree of specificity, minimizing interference from matrix components. nih.gov The development of an LC-MS/MS method is crucial for analyzing potential process-related impurities or degradation products. nih.gov

Table 2: Hypothetical LC-MS/MS Parameters for Trace Analysis of this compound

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | m/z 196.1 |

| Product Ion 1 (Quantitative) | m/z 121.0 (Loss of diethylamine) |

| Product Ion 2 (Qualitative) | m/z 95.0 (Fluorotropylium ion) |

| Collision Energy | Optimized for fragmentation |

| Dwell Time | 100 ms |

Spectroscopic Techniques for Quantitative and Qualitative Analysis

Spectroscopic techniques are invaluable for the qualitative characterization and quantitative measurement of this compound. These methods are often used in conjunction with chromatography for comprehensive analysis.

UV-Vis Spectroscopy in Analytical Procedures

UV-Vis spectroscopy is a simple, cost-effective, and rapid method for the quantitative analysis of this compound in solution. The technique is based on the principle that the compound absorbs light in the ultraviolet-visible region, and the absorbance is directly proportional to its concentration, as described by the Beer-Lambert law.

To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for this compound is determined by scanning a dilute solution of the compound across a range of UV wavelengths. The presence of the fluorinated benzene (B151609) ring and the amide group influences the electronic transitions, resulting in a characteristic absorption spectrum.

Fluorescence Spectroscopy in Compound Analysis

Fluorescence spectroscopy is a highly sensitive technique that can be used for the analysis of compounds that exhibit fluorescence. mdpi.com While not all benzamides are strongly fluorescent, the presence of certain substituents can induce or enhance fluorescence. mdpi.com The potential for this compound to fluoresce would depend on its specific electronic structure and the rigidity of the molecule.

If the compound is fluorescent, this technique can offer advantages in terms of sensitivity and selectivity over UV-Vis absorption spectroscopy. The analysis would involve exciting the sample at a specific wavelength and measuring the emitted light at a longer wavelength. The intensity of the emitted fluorescence is proportional to the concentration of the analyte. For some aromatic amides, excitation can occur in the UV range (e.g., around 280-320 nm) with emission in the visible range (e.g., 350-450 nm).

Method Validation According to Regulatory Guidelines (e.g., ICH)

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a framework for validating analytical procedures. europa.eueuropa.eu A validated method provides confidence in the reliability, accuracy, and precision of the analytical data. amsbiopharma.comaltabrisagroup.com

The validation of the HPLC method for this compound would involve assessing the following parameters: gmpinsiders.comaltabrisagroup.comich.orgefor-group.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of at least five concentration levels.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies of spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria based on ICH Q2(R2) Guidelines

| Validation Parameter | Typical Acceptance Criteria | Illustrative Finding for a Hypothetical Method |

| Specificity | No interference from blank and placebo at the retention time of the analyte. | Peak is spectrally pure and well-resolved. |

| Linearity (Correlation Coefficient) | r² ≥ 0.999 | r² = 0.9995 |

| Range | 80% to 120% of the test concentration | 10 - 150 µg/mL |

| Accuracy (% Recovery) | 98.0% to 102.0% | 99.5% - 101.2% |

| Precision - Repeatability (% RSD) | ≤ 2% | 0.8% |

| Precision - Intermediate (% RSD) | ≤ 2% | 1.2% |

| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1 | 0.3 µg/mL |

| Robustness | % RSD of results should be within acceptable limits after minor variations. | Method is robust for changes in flow rate (±0.1 mL/min) and temperature (±2°C). |

Specificity and Selectivity Studies

Specificity in analytical method validation refers to the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity is a measure of how well the method can distinguish the analyte from other substances in the sample.

For N,N-Diethyl-2-fluorobenzamide, specificity and selectivity are typically established using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). In a research context, the specificity of an HPLC method would be demonstrated by showing that the peak corresponding to N,N-Diethyl-2-fluorobenzamide is well-resolved from peaks of starting materials (e.g., 2-fluorobenzoyl chloride and diethylamine), potential by-products, and known impurities.

To confirm selectivity, a sample of N,N-Diethyl-2-fluorobenzamide is often "spiked" with known related substances. The analytical method must demonstrate that it can separate and quantify N,N-Diethyl-2-fluorobenzamide without interference from these added compounds. The use of a photodiode array (PDA) detector in HPLC can further enhance selectivity by comparing the UV-Vis spectra of the analyte peak in a pure standard and a sample matrix, ensuring peak purity.

Linearity and Range Determination

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

To determine the linearity for the analysis of N,N-Diethyl-2-fluorobenzamide, a series of standard solutions of the compound at different known concentrations are prepared and analyzed. The response of the analytical instrument (e.g., peak area in HPLC) is then plotted against the concentration of the analyte. The relationship between concentration and response is typically evaluated by linear regression analysis. A correlation coefficient (r²) close to 1.0 indicates a strong linear relationship.

The operational range of the method is established based on the linearity studies and the intended application. For instance, for the quantification of N,N-Diethyl-2-fluorobenzamide as a main component, the range might be set from 80% to 120% of the expected sample concentration. For impurity analysis, the range would be much lower, encompassing the expected levels of impurities.

Table 1: Illustrative Linearity Data for N,N-Diethyl-2-fluorobenzamide Analysis by HPLC

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 10 | 150,234 |

| 25 | 375,890 |

| 50 | 751,456 |

| 75 | 1,126,789 |

| 100 | 1,502,112 |

| Linear Regression | |

| Correlation Coefficient (r²) | 0.9998 |

| Slope | 15015 |

| Intercept | 123 |

Accuracy and Precision Assessment

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration of the analyte and comparing the measured value to the true value. The accuracy is typically expressed as the percentage recovery.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements and can be evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision).

For N,N-Diethyl-2-fluorobenzamide, accuracy can be determined by spiking a placebo mixture with a known amount of the pure compound at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery of the analyte is then calculated.

Precision is assessed by analyzing multiple preparations of a homogeneous sample of N,N-Diethyl-2-fluorobenzamide. Repeatability is determined by performing the analysis in a short period of time by the same analyst with the same equipment. Intermediate precision is evaluated by having different analysts, on different days, or with different equipment perform the analysis.

Table 2: Example of Accuracy and Precision Data for N,N-Diethyl-2-fluorobenzamide

| Concentration Level | Spiked Amount (mg) | Recovered Amount (mg) | Recovery (%) | Repeatability (RSD, n=6) | Intermediate Precision (RSD, n=6) |

| Low | 5.0 | 4.98 | 99.6 | 0.8% | 1.2% |

| Medium | 10.0 | 10.05 | 100.5 | 0.5% | 0.9% |

| High | 15.0 | 14.95 | 99.7 | 0.6% | 1.1% |

Quality Control and Purity Assurance in Research Syntheses

In a research setting, ensuring the quality and purity of a newly synthesized batch of N,N-Diethyl-2-fluorobenzamide is paramount for the reliability of subsequent experiments and studies. Quality control (QC) measures are implemented throughout the synthesis and purification process.

The purity of N,N-Diethyl-2-fluorobenzamide is typically assessed using a combination of analytical techniques. HPLC is a primary tool for determining the purity, often expressed as a percentage of the main peak area relative to the total peak area of all components in the chromatogram. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to identify and quantify volatile impurities. google.com

Spectroscopic methods are crucial for confirming the identity and structural integrity of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) provides detailed information about the molecular structure and can reveal the presence of impurities. mdpi.commdpi.com Infrared (IR) spectroscopy and Mass Spectrometry (MS) are also used to confirm the functional groups and the molecular weight of the synthesized compound.

The final product is typically subjected to a battery of tests to ensure it meets predefined specifications for purity, identity, and quality before being used in further research.

Future Research Directions and Unaddressed Challenges

Emerging Synthetic Strategies for Fluorinated Benzamides

The synthesis of fluorinated aromatic compounds, including benzamides, is rapidly evolving beyond traditional methods. Modern strategies prioritize efficiency, selectivity, and the ability to introduce fluorine at late stages of a synthetic sequence, which is crucial for drug discovery.

Direct C-H Fluorination : A significant leap forward involves the direct conversion of carbon-hydrogen (C-H) bonds to carbon-fluorine (C-F) bonds, which avoids the need for pre-functionalized starting materials. rsc.org Palladium-catalyzed C-H fluorination has been demonstrated on benzamide (B126) derivatives, though selectivity can be influenced by the directing group's nature. rsc.org For instance, a nitrate-promoted, site-selective C-H bond fluorination has been developed for various tertiary and secondary amides under mild conditions. nih.govfao.org This approach offers high regioselectivity and broad substrate scope. nih.gov The limitations of some heteroatom-directed methods, such as the inability to fluorinate certain positions or heterocycles, highlight the need for new catalytic systems. rsc.org